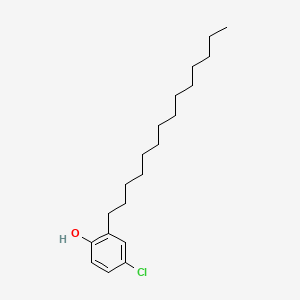

4-Chloro-2-tetradecylphenol

Description

Contextualizing 4-Chloro-2-tetradecylphenol within Chlorophenol Chemistry

Chlorophenols are a class of organic compounds derived from phenol (B47542) through the electrophilic substitution of one or more hydrogen atoms on the benzene (B151609) ring with chlorine atoms. wikipedia.org This substitution gives rise to a diverse family of 19 distinct chlorophenol isomers, ranging from monochlorophenols to pentachlorophenol (B1679276). wikipedia.org The position and number of chlorine atoms on the phenolic ring profoundly influence the compound's physical and chemical properties, including its acidity, reactivity, and biological activity.

This compound is a specific member of this family, distinguished by a chlorine atom at the fourth position and a long tetradecyl alkyl chain at the second position of the phenol ring. This unique substitution pattern sets it apart from simpler chlorophenols like 2-chlorophenol (B165306) or 4-chlorophenol (B41353), which have been extensively studied. wikipedia.orgsolubilityofthings.com The presence of the long alkyl chain introduces a significant hydrophobic character to the molecule, a feature not present in its less substituted counterparts. This structural nuance is critical in understanding its behavior in various chemical and biological systems.

The synthesis of related compounds, such as (4-Chloro-2-tetradecylphenoxy)acetyl chloride, involves the reaction of this compound with chloroacetyl chloride. ontosight.aiontosight.ai This highlights the role of this compound as a valuable intermediate in the synthesis of more complex molecules. ontosight.ai

Significance of Long-Chain Alkylphenols in Contemporary Chemical Research

Long-chain alkylphenols (LCAPs) are a subgroup of alkylphenols characterized by a phenol ring attached to a lengthy hydrocarbon chain. researchgate.net These compounds have garnered considerable attention in contemporary research due to their diverse applications and environmental presence. sigmaaldrich.com Alkylphenols, in general, are used in the production of alkylphenol ethoxylates, which serve as surfactants, emulsifiers, and detergents in various industrial and consumer products. researchgate.netsigmaaldrich.com

The length and branching of the alkyl chain are crucial determinants of the physical and chemical properties of LCAPs. For instance, the long hydrophobic tetradecyl chain in 4-tetradecylphenol (B6316117) influences its solubility and interaction with biological membranes. Research into LCAPs has revealed their potential as endocrine disruptors, with compounds like nonylphenol and octylphenol (B599344) exhibiting estrogenic activity. researchgate.netnih.gov This has spurred intensive investigation into their environmental fate and biological effects. nih.gov

The production of LCAPs can be challenging due to the formation of various positional isomers. google.com However, methods utilizing specific zeolite catalysts have been developed to achieve preferential synthesis of certain isomers, such as para-alkylphenols. google.com The study of LCAPs like this compound contributes to a deeper understanding of structure-activity relationships within this important class of chemicals.

Research Gaps and Motivations for Investigating this compound

Despite the broad interest in chlorophenols and LCAPs, specific and detailed research on this compound remains relatively limited. While information on its basic chemical properties and some of its derivatives exists, a comprehensive understanding of its reactivity, potential applications, and unique characteristics is still emerging.

The motivation to investigate this particular compound stems from several key areas:

Exploring Unique Properties: The combination of a chloro-substituted aromatic ring and a long alkyl chain suggests that this compound may possess unique interfacial properties, making it a candidate for applications in material science or as a specialty surfactant.

Intermediate for Novel Synthesis: Its role as a precursor in the synthesis of other complex molecules, such as those with potential pharmaceutical or agrochemical applications, warrants further exploration of its synthetic utility. ontosight.aismolecule.com

Comparative Toxicology and Environmental Science: Understanding the toxicological profile and environmental behavior of this compound is crucial for a comprehensive risk assessment of this subclass of chlorophenols. The presence of both a chlorine atom and a long alkyl chain could lead to distinct environmental persistence and biological interactions compared to other well-studied chlorophenols and alkylphenols. nih.gov

Analytical Method Development: The analysis of such compounds requires specific and sensitive analytical techniques. Research into methods like high-performance liquid chromatography (HPLC) for the separation and analysis of this compound is essential for its detection and quantification in various matrices. sielc.comsielc.com

Closing these research gaps will not only enhance our fundamental knowledge of this specific molecule but also contribute to the broader understanding of structure-property relationships within the vast and important field of phenolic compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

33899-46-6 |

|---|---|

Molecular Formula |

C20H33ClO |

Molecular Weight |

324.9 g/mol |

IUPAC Name |

4-chloro-2-tetradecylphenol |

InChI |

InChI=1S/C20H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-17-19(21)15-16-20(18)22/h15-17,22H,2-14H2,1H3 |

InChI Key |

VKSJURFRQSREMB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC1=C(C=CC(=C1)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 2 Tetradecylphenol and Analogues

Strategies for Phenol (B47542) Derivatization with Halogen and Alkyl Substituents

The creation of specifically substituted phenols like 4-Chloro-2-tetradecylphenol requires precise control over the introduction of both the alkyl chain and the halogen atom onto the aromatic ring. This involves leveraging well-established reactions such as Friedel-Crafts alkylation and electrophilic halogenation, while employing specific catalysts and conditions to achieve the desired regioselectivity.

Alkylation Approaches for Introducing Tetradecyl Chains to Phenolic Scaffolds

The introduction of a long alkyl chain, such as a tetradecyl group, onto a phenolic scaffold is most commonly achieved through the Friedel-Crafts alkylation reaction. mt.com This electrophilic aromatic substitution involves the reaction of a phenol with an alkylating agent in the presence of a catalyst.

A variety of alkylating agents can be employed, including long-chain alkenes (e.g., tetradecene), alcohols (e.g., tetradecanol), and alkyl halides (e.g., tetradecyl chloride). google.com The choice of catalyst is crucial for controlling the reaction's efficiency and regioselectivity. Traditional catalysts include strong Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃), or Brønsted acids such as sulfuric acid (H₂SO₄) and perchloric acid (HClO₄). google.commt.combanglajol.info However, the use of these homogeneous catalysts can lead to difficulties in separation and the generation of corrosive waste.

Modern approaches often utilize solid acid catalysts, which offer advantages in terms of reusability and reduced environmental impact. These include:

Zeolites: These crystalline aluminosilicates can provide shape selectivity, favoring the formation of specific isomers. For instance, zeolites with pore dimensions of 6 to 7 Å have been shown to preferentially yield para-alkylated phenols and can favor the attachment of the aromatic ring at the 2-position of the alkyl chain. google.com

Clay-based catalysts: Acid-activated clays (B1170129), such as montmorillonite (B579905) K-10, and clays modified with metal salts (e.g., Fe-bentonite) have proven effective for the alkylation of phenols. researchgate.net

Supported Heteropolyacids: Dodecatungstophosphoric acid supported on K-10 clay has shown high activity in phenol alkylation. researchgate.net

The reaction between a phenol and the alkylating agent can result in both C-alkylation (attachment to the ring) and O-alkylation (attachment to the hydroxyl group to form an ether). researchgate.netstackexchange.com Reaction conditions, such as temperature and catalyst choice, are optimized to favor the desired C-alkylation product. researchgate.net

Table 1: Catalytic Systems for Friedel-Crafts Alkylation of Phenols

| Catalyst Type | Alkylating Agent(s) | Key Features | References |

|---|---|---|---|

| Lewis Acids (e.g., AlCl₃, BF₃) | Alkenes, Alkyl Halides | Traditional, effective but can be corrosive and difficult to separate. | google.commt.com |

| Brønsted Acids (e.g., H₂SO₄, HClO₄) | Alcohols, Alkenes | Strong acid catalysts; used for cycloalkylation with cycloalcohols. | google.combanglajol.info |

| Zeolites (e.g., ZSM-12, HY) | Alkenes, Alcohols | Shape-selective, enhances para-substitution, reusable. | google.com |

| Acid-Activated Clays (e.g., K-10) | Alkenes, Alcohols | Heterogeneous, reusable, environmentally friendlier. | researchgate.netresearchgate.net |

| Supported Heteropolyacids | Alkenes, Alcohols | High activity, solid catalyst. | researchgate.net |

Regioselective Chlorination Techniques for Phenols

Achieving regioselectivity during the chlorination of phenols is a significant synthetic challenge, as direct halogenation often yields a mixture of ortho and para isomers. researchgate.net The hydroxyl group is a strongly activating, ortho-, para-director, meaning electrophilic attack is favored at these positions. stackexchange.com To synthesize a compound like this compound, one would either need to chlorinate 2-tetradecylphenol at the para position or alkylate 4-chlorophenol (B41353) at the ortho position.

Several strategies have been developed to control the position of chlorination:

Para-Selective Chlorination: The chlorination of phenols with sulfuryl chloride (SO₂Cl₂) in the presence of certain metal salt-organic sulfur catalysts can enhance the rate and selectivity for para-chlorination. google.com Catalytic systems involving divalent sulfur compounds and a metal halide have been shown to be highly regioselective for para-chlorination of 2-alkylphenols. researchgate.net The bulky nature of the reactive intermediate, proposed to be [R₂SCl⁺][MCl₄⁻], is thought to favor attack at the less sterically hindered para position. researchgate.net

Ortho-Selective Chlorination: Directing chlorination to the ortho position often requires more specialized catalysts. Amine catalysts used with sulfuryl chloride in non-polar solvents have been shown to be fast and highly regioselective for ortho-substitution, proceeding through an N-chloroamine intermediate that attacks the ortho position via intermolecular hydrogen bonding. smolecule.com More recently, highly efficient ortho-selective electrophilic chlorination of phenols has been achieved using Lewis basic selenoether catalysts, which can provide ortho/para selectivity ratios greater than 20:1. researchgate.net

Table 2: Comparison of Regioselective Chlorination Methods for Phenols

| Selectivity | Reagent System | Proposed Mechanism/Rationale | References |

|---|---|---|---|

| Para-selective | SO₂Cl₂ + Metal Salt/Organic Sulfur Catalyst | Formation of a bulky chlorinating agent favors attack at the less hindered para position. | google.comresearchgate.net |

| Ortho-selective | SO₂Cl₂ + Amine Catalyst | In situ formation of N-chloroamine intermediates, which attack the ortho position via hydrogen bonding. | smolecule.com |

| Ortho-selective | N-Chlorosuccinimide (NCS) + Lewis Basic Selenoether Catalyst | Catalyst activates both phenol and NCS, directing chlorination to the ortho position. | researchgate.net |

Multi-Step Synthesis Pathways from Precursor Compounds (e.g., 4-Chlorophenol)

A logical synthetic route to this compound starts with the readily available precursor, 4-chlorophenol. sigmaaldrich.com The challenge lies in introducing the tetradecyl group selectively at the 2-position (ortho to the hydroxyl group and meta to the chloro group). The hydroxyl group is a powerful activating group and directs electrophiles to the ortho and para positions. Since the para position is already occupied by chlorine, electrophilic substitution is directed to the ortho position (position 2).

A plausible pathway involves the direct Friedel-Crafts alkylation of 4-chlorophenol:

Reactant: 4-Chlorophenol

Alkylating Agent: A suitable C₁₄ source, such as 1-tetradecene (B72687) or 1-tetradecanol (B3432657).

Catalyst: An acid catalyst, such as perchloric acid or a solid acid catalyst, is used to facilitate the electrophilic aromatic substitution.

Reaction: The alkylating agent, activated by the catalyst, forms an electrophile (a carbocation or a related complex) that attacks the electron-rich aromatic ring of 4-chlorophenol. The strong ortho-directing effect of the hydroxyl group guides the tetradecyl chain to the 2-position.

This approach has been successfully demonstrated for the synthesis of other 2-alkyl-4-chlorophenols. For example, 2-cyclohexyl-4-chlorophenol has been synthesized in high yield (96%) by reacting p-chlorophenol with cyclohexanol (B46403) using perchloric acid as the catalyst. banglajol.info Similarly, the reaction of p-chlorophenol with cyclopentanol (B49286) yields 2-cyclopentyl-4-chlorophenol. banglajol.info These examples support the feasibility of selectively alkylating the 2-position of 4-chlorophenol with a long-chain alcohol like tetradecanol (B45765) to produce the target compound. Another study has shown that 4-chlorophenol can be functionalized at the 2-position using formaldehyde (B43269) and thiomorpholine, further demonstrating the reactivity of this site. researchgate.net

Functional Group Interconversions and Advanced Derivatization

Once this compound is synthesized, its functional groups—the phenolic hydroxyl and the long alkyl chain—can be further modified to create a variety of derivatives with tailored properties.

Modifications of the Alkyl Chain

The tetradecyl chain is generally less reactive than the aromatic ring or the hydroxyl group. However, the carbon atom attached directly to the benzene (B151609) ring (the benzylic position) exhibits enhanced reactivity. libretexts.orgyoutube.com

Benzylic Halogenation: The benzylic C-H bonds are weaker than other aliphatic C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.orglibretexts.org This allows for selective halogenation at the benzylic position under free-radical conditions. ucalgary.ca Reagents such as N-bromosuccinimide (NBS), often with a radical initiator like benzoyl peroxide, are commonly used to introduce a bromine atom specifically at the benzylic carbon, leaving the rest of the alkyl chain and the aromatic ring untouched. libretexts.orglibretexts.org This benzylic bromide is a valuable intermediate for further synthetic transformations.

Benzylic Oxidation: The benzylic position is also susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize an alkyl side chain, regardless of its length, to a carboxylic acid group (–COOH). libretexts.org For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon. libretexts.org More selective and controllable oxidation of alkylphenols can be achieved using biocatalytic systems. pnas.orgpnas.orgresearchgate.net For instance, a P450 enzyme system from Corynebacterium glutamicum has been shown to selectively oxidize the aliphatic C–H bonds of p- and m-alkylated phenols. pnas.orgpnas.org

Chain Length and Unsaturation: While not a direct modification of the existing chain, the properties of alkylphenols can be fine-tuned by synthesizing analogues with varying alkyl chain lengths or degrees of unsaturation. nih.govoup.com Studies have shown that there is often a non-linear relationship between the alkyl chain length and the compound's antioxidant activity, a phenomenon known as the "cut-off effect". oup.comresearchgate.net

Transformations of the Halogen Substituent

The chlorine atom of this compound and related 4-chloro-2-alkylphenol analogues represents a key functional handle for a variety of chemical transformations. The reactivity of the C-Cl bond on the aromatic ring allows for its replacement with other atoms or functional groups, enabling the synthesis of a diverse range of derivatives. These transformations primarily include nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and catalytic hydrodehalogenation.

Nucleophilic Aromatic Substitution (SNAr)

Aryl halides, including this compound, can undergo nucleophilic aromatic substitution (SNAr), although they are generally less reactive than alkyl halides. pressbooks.publibretexts.org For this reaction to proceed efficiently, the aromatic ring typically requires activation by electron-withdrawing groups. pressbooks.pubchemistrysteps.com In the case of this compound, the phenolic hydroxyl group is an activating group for electrophilic substitution and a deactivator for nucleophilic substitution under neutral or acidic conditions. However, under basic conditions, the formation of the phenoxide ion significantly increases the electron density of the ring, making classical SNAr challenging without additional strongly electron-withdrawing substituents.

The accepted mechanism for SNAr involves two steps: the addition of a nucleophile to the carbon atom bearing the halogen, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the halide ion, which restores the aromaticity of the ring. pressbooks.publibretexts.org The reactivity of aryl halides in SNAr reactions typically follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. chemistrysteps.com

Recent advancements have explored novel strategies to facilitate SNAr on less activated aryl halides. One such strategy involves homolysis-enabled electronic activation, where the generation of a phenoxyl radical from the corresponding phenol can dramatically lower the energy barrier for nucleophilic attack. osti.gov This approach utilizes the transient formation of a radical as a powerful electron-withdrawing group to enable otherwise difficult transformations. osti.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to the transformation of aryl chlorides.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.org It involves the palladium-catalyzed coupling of an amine with an aryl halide, such as this compound. wikipedia.orgorganic-chemistry.org The catalytic cycle generally proceeds through oxidative addition of the aryl chloride to a Pd(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial for achieving high efficiency and broad substrate scope, enabling the coupling of even less reactive aryl chlorides with a wide variety of primary and secondary amines. wikipedia.orgorganic-chemistry.org The reaction can be performed in various organic solvents, with toluene (B28343) and 1,4-dioxane (B91453) being common choices. acsgcipr.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling provides a powerful method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. nobelprize.orglibretexts.org This reaction could be used to replace the chlorine atom of this compound with various alkyl, alkenyl, or aryl groups. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from the boron species to the palladium center, and reductive elimination. libretexts.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nobelprize.orgrsc.org Highly active catalyst systems have been developed that are effective for coupling unactivated and sterically hindered aryl chlorides. organic-chemistry.org

Catalytic Hydrodehalogenation (HDH)

Catalytic hydrodehalogenation is a reduction process where the halogen substituent is replaced by a hydrogen atom. This transformation is typically achieved using a heterogeneous catalyst, such as palladium on a support (e.g., carbon or alumina), and a source of hydrogen. google.comrsc.org For chlorophenols, this reaction converts them into the corresponding phenols. A patent describes the hydrodehalogenation of halogenated alkylphenols using a noble metal catalyst, such as palladium on carbon, in water as a solvent at temperatures between 50-100°C. google.com The use of bimetallic catalysts, for instance, Pd-Cu on an alumina (B75360) support, has been shown to enhance the catalytic activity and selectivity in the hydrodechlorination of 4-chlorophenol. rsc.org This process is environmentally significant as it can be used for the detoxification of chlorinated organic pollutants.

Table 1: Summary of Potential Transformations of the Halogen Substituent in 4-Chloro-2-alkylphenol Analogues

| Reaction Type | Reagents & Conditions | Product Type |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., ROH, RSH, RNH2), often requires activating groups or special conditions. pressbooks.pubchemistrysteps.com | 4-Alkoxy/Thio/Amino-2-alkylphenol |

| Buchwald-Hartwig Amination | Primary or secondary amine, Pd catalyst (e.g., Pd2(dba)3), phosphine ligand, base (e.g., NaOt-Bu). wikipedia.orgorganic-chemistry.org | 4-Amino-2-alkylphenol derivative |

| Suzuki-Miyaura Coupling | Boronic acid (R-B(OH)2), Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3, Cs2CO3). nobelprize.orglibretexts.org | 4-Aryl/Alkyl/Alkenyl-2-alkylphenol |

| Catalytic Hydrodehalogenation | H2 gas or other hydrogen source, Pd/C or other noble metal catalyst. google.comrsc.org | 2-Alkylphenol |

Mechanistic Investigations of Biological Interactions in Non Clinical Models

Interactions with Microbial Systems

The antimicrobial properties of phenolic compounds have been extensively studied, and it is understood that their efficacy is often related to their chemical structure, including the nature and position of substituents on the phenol (B47542) ring. researchgate.net For 4-Chloro-2-tetradecylphenol, the presence of a chlorine atom and a long alkyl chain suggests specific interactions with microbial systems.

Phenolic compounds are known to inhibit the growth of a wide range of bacteria. nih.gov The introduction of a long alkyl chain, such as the tetradecyl group in this compound, is expected to enhance its lipophilicity. This increased lipophilicity can facilitate the partitioning of the molecule into the lipid-rich bacterial cell membrane, thereby disrupting its structure and function and ultimately inhibiting bacterial growth. nih.gov

Biofilms, which are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, present a significant challenge in antimicrobial therapy due to their increased resistance to conventional antibiotics. tandfonline.com Phenolic compounds have demonstrated the ability to inhibit biofilm formation. nih.gov The mechanism often involves the interference with quorum sensing, a bacterial cell-to-cell communication system that regulates biofilm development. The lipophilic nature of this compound may allow it to interfere with the signaling molecules involved in quorum sensing, thus preventing the initial attachment of bacteria and the subsequent formation of mature biofilms. tandfonline.com

Below is a representative table of the potential inhibitory effects of substituted phenols on bacterial growth and biofilm formation, based on studies of related compounds.

| Bacterial Species | Effect on Planktonic Growth | Effect on Biofilm Formation | Reference Compound(s) |

| Staphylococcus aureus | Inhibition | Inhibition | Carvacrol, Thymol |

| Pseudomonas aeruginosa | Inhibition | Inhibition | Eugenol, Substituted Phenols |

| Escherichia coli | Inhibition | Inhibition | Octyl gallate, Scutellarein |

This table is illustrative and based on the activities of structurally related phenolic compounds.

The primary target of many phenolic compounds is the bacterial cell membrane. sigmaaldrich.com The long tetradecyl chain of this compound would likely insert into the lipid bilayer, disrupting the membrane's integrity. nih.gov This disruption can lead to increased membrane permeability, leakage of essential intracellular components such as ions and ATP, and dissipation of the proton motive force, which is crucial for cellular energy production. sigmaaldrich.com

Furthermore, the chlorine substituent can enhance the antimicrobial activity. Chlorophenols are known to cause damage to bacterial membranes and inhibit cellular enzymes. nih.gov The combination of the chloro- and tetradecyl- substituents in this compound is anticipated to result in a potent disruptive effect on the physical structure and enzymatic functions associated with the bacterial cell membrane.

The antimicrobial efficacy of chlorophenols generally increases with the number of chlorine atoms. nih.gov For instance, pentachlorophenol (B1679276) is a broad-spectrum biocide. However, the lipophilicity and steric factors also play a crucial role. In comparison to a simple chlorophenol like 4-chlorophenol (B41353), this compound possesses a significantly longer alkyl chain. This structural difference suggests a greater affinity for and disruption of the lipid components of the bacterial cell wall and membrane. nih.gov

While shorter-chain chlorophenols may act more as general membrane disrupters, the long tetradecyl chain of this compound could lead to more specific interactions within the membrane, potentially creating larger pores or causing more significant fluidization of the lipid bilayer. nih.gov The table below provides a comparative overview of the general mechanisms of related chlorophenol compounds.

| Compound | Primary Mechanism of Action | Key Structural Feature |

| 4-Chlorophenol | Membrane disruption, enzyme inhibition | Single chlorine atom |

| 2,4-Dichlorophenol | Enhanced membrane disruption and enzyme inhibition | Two chlorine atoms |

| Pentachlorophenol | Uncoupling of oxidative phosphorylation, potent membrane damage | Five chlorine atoms, high lipophilicity |

| This compound (Hypothesized) | Significant membrane disruption due to high lipophilicity, potential for specific lipid interaction | Chlorine atom and long tetradecyl alkyl chain |

Cellular Responses in Select Biological Models

In non-clinical mammalian cell line models, chlorophenols have been shown to elicit a range of cellular responses, often linked to their ability to induce stress and interact with specific molecular targets. nih.gov

Exposure of mammalian cells to chlorophenols can trigger oxidative stress pathways. nih.gov This is characterized by an increase in the production of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA. nih.gov The cellular response to this stress often involves the upregulation of antioxidant defense mechanisms. mdpi.com It is plausible that this compound, due to its phenolic structure, could induce similar oxidative stress responses.

Furthermore, some chlorophenols have been shown to activate other cellular stress response pathways, such as the endoplasmic reticulum (ER) stress pathway. nih.govoup.com The accumulation of unfolded or misfolded proteins in the ER triggers a signaling cascade aimed at restoring homeostasis. Chronic or severe ER stress, however, can lead to apoptosis, or programmed cell death. nih.gov The lipophilic nature of this compound might facilitate its interaction with cellular membranes, including the ER membrane, potentially leading to the induction of ER stress.

In vitro studies with various chlorophenols have identified several potential molecular targets. For instance, chlorophenols have been shown to inhibit the activity of various enzymes, including sulfotransferases (SULTs) and cytochrome P450 (CYP) isoforms. nih.govnih.gov These enzymes are critical for the metabolism of a wide range of endogenous and exogenous compounds. Inhibition of their activity can have significant toxicological consequences.

The binding of chlorophenols to these enzymes is often influenced by their structure, including the degree of chlorination and lipophilicity. nih.gov The tetradecyl chain of this compound would significantly increase its hydrophobicity, which could lead to strong binding to the hydrophobic pockets of enzymes. It is conceivable that this compound could be a potent inhibitor of certain CYP450 enzymes or other enzymes with hydrophobic active sites. nih.gov Further enzymatic assays would be necessary to identify the specific molecular targets of this compound and to determine the kinetics of this inhibition. dtu.dk

The following table summarizes potential enzyme inhibition by chlorophenols based on in vitro studies of related compounds.

| Enzyme Family | Specific Isoforms Inhibited | Type of Inhibition | Reference Compound(s) |

| Sulfotransferases (SULTs) | SULT1A1, SULT1B1, SULT1E1 | Competitive | Pentachlorophenol (PCP) |

| Cytochrome P450 (CYP) | CYP2C8, CYP2C9 | Competitive, Non-competitive | 2,4,6-Trichlorophenol, PCP |

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activities of phenolic compounds are intrinsically linked to their chemical structures. For this compound, the key structural features that dictate its interactions with biological systems are the phenolic hydroxyl group, the chlorine substituent on the benzene (B151609) ring, and the long alkyl chain. Structure-activity relationship (SAR) studies of analogous compounds, such as other chlorinated phenols and long-chain alkylphenols, provide a framework for understanding how these components contribute to the biological effects of this compound.

The lipophilicity of a phenolic compound, which is its ability to dissolve in fats, oils, and lipids, is a critical determinant of its biological activity. This property influences the compound's ability to traverse cell membranes and interact with intracellular targets. An increase in the length of the alkyl chain on the phenol ring generally leads to an increase in lipophilicity, which can enhance antimicrobial activity up to a certain point. However, if the alkyl chain becomes too long, the resulting high lipophilicity can lead to a decrease in aqueous solubility, which may reduce bioavailability and, consequently, biological activity. This phenomenon is often referred to as a "cut-off effect". dtic.mil

The presence and position of a halogen, such as chlorine, on the phenol ring also significantly modulate biological activity. Halogenation can increase the lipophilicity and the acidic nature of the phenolic hydroxyl group, which can, in turn, enhance the compound's ability to disrupt cell membranes and inhibit enzyme activity. nih.gov The position of the halogen is also crucial; for instance, para-substituted chlorophenols often exhibit different toxicological profiles compared to ortho- or meta-substituted counterparts.

The antimicrobial action of phenolic compounds is often attributed to their ability to disrupt the cell membrane's integrity, leading to the leakage of intracellular components and ultimately cell death. nih.gov The hydroxyl group of the phenol is essential for this activity, and its potency is further influenced by the other substituents on the aromatic ring.

Interactive Table 1: Impact of Alkyl Chain Length on the Biological Activity of 4-Chlorophenols

The data presented in the table above illustrates a general trend observed for alkylphenols, where antimicrobial activity increases with the length of the alkyl chain up to an optimal point, after which it may decline. This is attributed to the balance between lipophilicity and aqueous solubility.

Interactive Table 2: Influence of Ring Substitution on the Biological Activity of Phenols with a C14 Alkyl Chain

The second table highlights the critical roles of both the hydroxyl group and the chlorine substituent in determining the biological activity profile of a long-chain alkylphenol. The phenolic hydroxyl group is often essential for receptor binding and initiating a biological response, while the chlorine atom can modulate the strength and nature of this interaction. Long-chain alkylphenols are known for their potential as endocrine disruptors due to their structural similarity to natural estrogens. wikipedia.org The addition of a chlorine atom can alter this activity, though the precise effect would require specific experimental investigation for this compound.

Environmental Behavior, Fate, and Remediation Studies

Degradation Pathways and Mechanisms in Environmental Compartments

Microbial Degradation and Biotransformation Processes

Research into the microbial degradation of long-chain alkylphenols, such as nonylphenol and octylphenol (B599344), has identified various bacteria and fungi capable of their breakdown researchgate.netnih.govnih.gov. However, specific studies focusing on 4-Chloro-2-tetradecylphenol are absent.

Identification of Microbial Species and Consortia Involved

No studies were identified that have isolated or characterized specific microbial species or consortia capable of degrading this compound. For other long-chain alkylphenols, bacteria from the Sphingomonas genus and fungi from genera such as Fusarium, Penicillium, and Trichoderma have been shown to be effective degraders researchgate.netnih.gov. Research would be required to determine if these or other microorganisms are capable of metabolizing the chlorinated and long-alkyl-chain structure of this compound.

Elucidation of Enzymatic Cleavage and Metabolic Intermediates

The specific enzymatic pathways and metabolic intermediates involved in the biodegradation of this compound have not been documented. For related compounds, degradation can be initiated by enzymes like P450 monooxygenases, which hydroxylate the aromatic ring or oxidize the alkyl chain pnas.orgresearchgate.net. The degradation of other chlorinated phenols often involves hydrolytic dehalogenases or glutathione S-transferases to remove the chlorine atom eurochlor.org. Without specific studies, it is unknown whether the degradation of this compound would proceed via cleavage of the tetradecyl side chain, dechlorination, or breakdown of the phenol (B47542) ring first.

Advanced Oxidation Processes (AOPs) for Transformation

Advanced Oxidation Processes (AOPs) are effective for the degradation of a wide range of persistent organic pollutants, including other chlorinated and phenolic compounds researchgate.netnih.gov. These processes rely on the generation of highly reactive hydroxyl radicals. However, research detailing the application and efficacy of AOPs specifically for this compound is not available.

Photolytic and Sonolytic Degradation Kinetics

Specific kinetic data for the photolytic (UV light) or sonolytic (ultrasound) degradation of this compound could not be found. Studies on other chlorophenols indicate that sonolysis proceeds primarily through reaction with hydroxyl radicals generated by acoustic cavitation researchgate.netresearchgate.net. The rate of degradation is typically influenced by factors such as frequency, power, and the presence of other substances in the water osti.gov. Kinetic models and degradation rates for this compound remain to be determined.

Ozonation and Catalytic Oxidation Studies

There is a lack of published studies on the ozonation or catalytic oxidation of this compound. Ozonation is a well-established AOP for treating phenolic wastewater, where ozone can directly attack the phenol ring or generate hydroxyl radicals to do so nih.govmdpi.com. Catalytic ozonation, often using metal oxides, can enhance the degradation efficiency nih.govresearchgate.net. Research would be needed to establish optimal conditions, such as pH and catalyst type, and to determine the reaction kinetics and degradation products for this compound. Similarly, while catalytic oxidation with agents like hydrogen peroxide has been studied for other alkylphenols, specific data for this compound is missing tandfonline.com.

Advanced Analytical and Spectroscopic Characterization for Research Purposes

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Contexts

Spectroscopic analysis forms the cornerstone of molecular characterization. By examining the interaction of molecules with electromagnetic radiation, researchers can deduce a wealth of information regarding a compound's structure and purity. tutorchase.com For 4-Chloro-2-tetradecylphenol, a multi-faceted approach involving Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is employed to build a complete molecular profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). jchps.com For this compound, NMR provides unambiguous evidence of the tetradecyl chain's attachment to the chlorophenol ring and confirms the substitution pattern.

In ¹H NMR, the aromatic protons on the substituted ring would appear as distinct signals in the downfield region (typically 6.5-7.5 ppm), with their splitting patterns revealing their positions relative to each other and the substituents. The phenolic hydroxyl (-OH) proton would present as a broad singlet, its chemical shift being sensitive to solvent and concentration. The long tetradecyl chain would produce a series of signals in the upfield region (0.8-3.0 ppm), including a characteristic triplet for the terminal methyl (-CH₃) group and overlapping multiplets for the methylene (B1212753) (-CH₂) groups.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The aromatic carbons would resonate between 110-160 ppm, with the carbon atom bonded to the hydroxyl group being the most deshielded. The carbons of the tetradecyl chain would appear in the 14-40 ppm range.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC/HSQC (Heteronuclear Multiple Bond/Single Quantum Coherence) would be utilized to establish connectivity, confirming which protons are coupled to each other and which protons are attached to specific carbons, thereby solidifying the structural assignment. slideshare.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | C3, C5, C6 | ~ 6.7 - 7.3 | ~ 115 - 130 |

| Phenolic OH | - | ~ 4.5 - 6.0 (variable) | - |

| Benzylic CH₂ | C1' | ~ 2.5 - 2.8 | ~ 30 - 35 |

| Alkyl CH₂ | C2' - C13' | ~ 1.2 - 1.6 | ~ 22 - 32 |

| Terminal CH₃ | C14' | ~ 0.8 - 0.9 | ~ 14 |

| Aromatic C-OH | C1 | - | ~ 150 - 155 |

| Aromatic C-Alkyl | C2 | - | ~ 130 - 135 |

| Aromatic C-Cl | C4 | - | ~ 125 - 130 |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, enabling the determination of the elemental composition of this compound (C₂₀H₃₃ClO).

Electron Ionization (EI) MS would cause fragmentation of the molecule, providing a unique fingerprint that aids in structural confirmation. The fragmentation pattern of this compound is expected to be dominated by cleavage of the long alkyl chain. libretexts.org A prominent fragmentation pathway would be benzylic cleavage, leading to the loss of a C₁₃H₂₇ radical and formation of a stable ion. Another common pattern in long-chain alkanes is the sequential loss of 14 Da (-CH₂-) units. whitman.edu The presence of chlorine would be evident from the characteristic M+2 isotopic peak, where the intensity of the [M+2]⁺ ion is approximately one-third that of the molecular ion [M]⁺ peak, reflecting the natural abundance of the ³⁷Cl isotope.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z | Notes |

|---|---|---|

| [M+H]⁺ | 325.22928 | Protonated molecule (Positive ion mode) |

| [M-H]⁻ | 323.21472 | Deprotonated molecule (Negative ion mode) |

| [M+Na]⁺ | 347.21122 | Sodium adduct |

| Molecular Ion (³⁵Cl) | 324.222 | Radical cation with ³⁵Cl isotope |

| Molecular Ion (³⁷Cl) | 326.219 | Radical cation with ³⁷Cl isotope |

Data sourced from PubChem CID 118571.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would display several characteristic absorption bands. A prominent, broad band in the region of 3200-3550 cm⁻¹ would confirm the presence of the phenolic hydroxyl (O-H) group, with the broadening resulting from hydrogen bonding. docbrown.info Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the tetradecyl chain would be observed just below 3000 cm⁻¹. Other key absorptions include C=C stretching in the aromatic ring (approx. 1500-1600 cm⁻¹) and a C-O stretching band around 1200 cm⁻¹. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. fiveable.me The substituted benzene (B151609) ring in this compound acts as a chromophore. It is expected to exhibit π→π* transitions, with absorption maxima (λ_max) typically occurring in the 270-290 nm range, characteristic of substituted phenols. researchgate.netuzh.ch The presence of the hydroxyl, chloro, and alkyl substituents influences the precise energy of these transitions.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching (H-bonded) | 3200 - 3550 (Broad) |

| Aromatic C-H | Stretching | 3010 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | ~1600 and ~1500 |

| Phenolic C-O | Stretching | 1180 - 1260 |

| C-Cl | Stretching | 1000 - 1100 |

Chromatographic Methods for Isolation and Metabolite Profiling

Chromatographic techniques are essential for separating components of a mixture, which is crucial for isolating a target compound, assessing its purity, and studying its degradation or metabolic fate.

High-Performance Liquid Chromatography (HPLC) in Degradation Studies

High-Performance Liquid Chromatography (HPLC) is a key technique for monitoring the stability and degradation of organic compounds. To study the degradation of this compound, a reversed-phase HPLC method would be employed. Due to the compound's significant hydrophobicity from the C14 alkyl chain, a C18 stationary phase column would be appropriate.

The mobile phase would likely consist of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. A UV detector, set at the λ_max of the compound (e.g., ~280 nm), would be used for quantification. In a degradation study, the sample would be subjected to stress conditions (e.g., heat, light, oxidative reagents), and aliquots would be analyzed by HPLC over time. The decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would allow for the determination of degradation kinetics and pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound and Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of GC with the detection capabilities of MS, making it ideal for identifying and quantifying volatile and semi-volatile organic compounds. nih.gov Due to the high molecular weight and the presence of a polar hydroxyl group, this compound has low volatility, making direct GC analysis challenging.

Therefore, a crucial step for GC-MS analysis is derivatization, where the polar -OH group is converted to a less polar, more volatile ether, such as a trimethylsilyl (B98337) (TMS) ether. nih.govnih.gov The derivatized sample is then injected into the GC, where it and any volatile metabolites are separated based on their boiling points and interactions with the capillary column. As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. By comparing these spectra to established libraries and analyzing the fragmentation patterns, volatile metabolites resulting from the breakdown of the alkyl chain or modifications to the aromatic ring can be identified. researchgate.net This is a cornerstone of metabolite profiling in research. thermofisher.com

Computational and Theoretical Chemistry Applications

Molecular Docking Studies for Receptor Binding and Enzyme Inhibition Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is invaluable for predicting the binding affinity and interaction patterns of a ligand, such as 4-Chloro-2-tetradecylphenol, with a biological target, typically a protein receptor or an enzyme.

Given the structural similarity of this compound to other alkylphenols, which are known endocrine-disrupting chemicals (EDCs), a primary application of molecular docking would be to predict its binding to nuclear receptors. nih.gov Many EDCs exert their effects by interacting with receptors like the estrogen receptor (ER), androgen receptor (AR), or peroxisome proliferator-activated receptors (PPARs). nih.govresearchgate.net Docking simulations can place the this compound molecule into the ligand-binding pocket (LBP) of these receptors to assess its binding potential.

The binding process is predicted to be driven by a combination of hydrophobic interactions and hydrogen bonding. nih.gov The long tetradecyl chain would likely occupy the hydrophobic pocket of the receptor's LBP, while the phenolic hydroxyl group could form crucial hydrogen bonds with polar residues, such as glutamic acid or arginine, mimicking the interactions of the natural hormone estradiol (B170435) with the estrogen receptor. nih.gov The chlorine atom on the phenol (B47542) ring may also participate in halogen bonding or other electrostatic interactions, potentially influencing binding affinity and specificity.

Similarly, docking studies can predict the potential for this compound to inhibit enzymes. For instance, enzymes involved in steroid metabolism, such as cytochrome P450s, are known targets for phenolic compounds. nih.gov By docking the molecule into the active site of these enzymes, it is possible to predict inhibitory activity and understand the mechanism of action at a molecular level.

| Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Estrogen Receptor α (ERα) | -9.5 | Glu353, Arg394, His524 | Hydrogen Bond, Hydrophobic |

| Androgen Receptor (AR) | -8.2 | Gln711, Arg752, Asn705 | Hydrogen Bond, Hydrophobic |

| PPARγ | -7.9 | Ser289, His323, Tyr473 | Hydrogen Bond, Hydrophobic |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical results for similar alkylphenols. Actual values would require specific computational studies on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physicochemical property. semanticscholar.org These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured activity. For this compound, QSAR models could be developed or used to predict various endpoints, including toxicity, biodegradability, and endocrine-disrupting activity. tandfonline.comnih.govnih.gov

The development of a QSAR model involves calculating a wide range of molecular descriptors for a set of related compounds. These descriptors fall into several categories:

Constitutional: Molecular weight, atom counts.

Topological: Indices describing molecular branching and connectivity.

Geometric: Molecular surface area, volume.

Hydrophobic: Logarithm of the octanol-water partition coefficient (log K_ow_ or logP).

Electronic: Dipole moment, polarizability, HOMO/LUMO energies.

For alkylphenols, descriptors related to hydrophobicity (logP) and molecular size are often critical in predicting properties like aquatic toxicity and potential for bioaccumulation. dntb.gov.ua The long tetradecyl chain in this compound would result in a high logP value, suggesting significant hydrophobic character. Electronic descriptors derived from the substituted phenol ring would capture the influence of the chloro and hydroxyl groups on the molecule's reactivity and interaction potential.

A hypothetical QSAR model for predicting the estrogenic activity (e.g., relative binding affinity to ERα) of a series of alkylphenols might take the following linear form:

log(RBA) = c₀ + c₁(logP) + c₂(E_LUMO) + c₃*(Molecular_Surface_Area)

Where c₀, c₁, c₂, c₃ are coefficients determined through regression analysis. By calculating the descriptor values for this compound, its estrogenic activity could be predicted using such a validated model. mdpi.com

| Descriptor Type | Descriptor Name | Predicted Value for this compound | Potential Influence on Activity |

| Hydrophobic | logP | ~8.5 | High bioaccumulation potential, strong hydrophobic interactions |

| Electronic | Dipole Moment | ~2.5 D | Governs polar interactions and solubility |

| Geometric | van der Waals Surface Area | ~550 Ų | Influences steric fit in receptor binding pockets |

| Topological | Wiener Index | ~3500 | Relates to molecular branching and compactness |

| Quantum Chemical | E_HOMO | -5.8 eV | Relates to electron-donating ability and reactivity |

Note: The values in this table are estimates for illustrative purposes. Precise values require calculation with specialized software.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. imist.ma It is a powerful tool for gaining insights into the intrinsic properties of a molecule like this compound, including its geometric structure, electronic properties, and chemical reactivity.

DFT calculations can optimize the three-dimensional geometry of the molecule, providing accurate bond lengths and angles. semanticscholar.org More importantly, this method allows for the calculation of key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. nist.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. schrodinger.com

For this compound, the electron-donating hydroxyl group and the electron-withdrawing chloro group will influence the electron distribution across the aromatic ring. ijesi.org DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. The MEP map would likely show a negative potential (red) around the electronegative oxygen and chlorine atoms, indicating regions susceptible to electrophilic attack, and a positive potential (blue) around the phenolic hydrogen, indicating its acidic nature. imist.ma

These calculations provide fundamental data that can explain the molecule's reactivity in biological processes, such as its potential to be metabolized or to act as a radical scavenger. aip.org

| Quantum Chemical Property | Calculated Value (Illustrative) | Interpretation |

| E_HOMO | -5.8 eV | Correlates with ionization potential; electron-donating capacity |

| E_LUMO_ | -0.9 eV | Correlates with electron affinity; electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Indicates chemical reactivity and kinetic stability |

| Dipole Moment (μ) | 2.5 Debye | Measures overall polarity of the molecule |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.2 eV | Energy released when an electron is added |

Note: The data presented are representative values for substituted phenols calculated via DFT (e.g., B3LYP/6-311G(d,p) level of theory) and serve as an illustration for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, resulting in a trajectory that describes how the positions and velocities of the particles evolve. This technique is particularly well-suited for studying the conformational flexibility of this compound and its dynamic interactions with its environment, such as a solvent or a biological membrane. scispace.comrsc.org

The presence of the long, flexible tetradecyl chain means that this compound can adopt a multitude of conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. This is crucial for understanding how the molecule might orient itself to fit within a receptor's binding pocket or insert into a lipid bilayer. pitt.edu

A key application for a lipophilic molecule like this is simulating its interaction with a model cell membrane. core.ac.uk An MD simulation can be set up with one or more this compound molecules placed in a water box alongside a pre-equilibrated lipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC). nih.gov The simulation trajectory would reveal whether the molecule adsorbs to the membrane surface or inserts into the hydrophobic core. It would also show the preferred orientation of the molecule within the bilayer—for example, with the polar phenol headgroup anchored near the lipid headgroups and the hydrophobic tail extending into the membrane core. Furthermore, MD simulations can quantify the effect of the molecule on membrane properties, such as membrane thickness, lipid order, and lateral diffusion of lipids. rsc.org

| Simulation System | Key Parameters | Predicted Observations and Insights |

| Single Molecule in Water | Temperature (300 K), Pressure (1 bar), Simulation Time (100 ns) | Characterization of stable conformers of the alkyl chain (e.g., extended vs. folded states). |

| Molecule at Lipid Bilayer Interface | DPPC bilayer, SPC water model, Simulation Time (500 ns) | Spontaneous insertion of the tetradecyl tail into the hydrophobic core; phenol headgroup remains near the lipid-water interface. |

| Multiple Molecules in Bilayer | High concentration, Simulation Time (>1 µs) | Disruption of lipid packing, decrease in membrane thickness, increase in membrane fluidity (disordering of lipid tails). |

Note: The observations in this table are predictive and based on typical results from MD simulations of similar amphipathic molecules interacting with lipid bilayers.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes and Sustainable Production Methods

Future research into 4-Chloro-2-tetradecylphenol will likely prioritize the development of efficient, selective, and environmentally benign synthetic strategies. Drawing from established methods for the synthesis of similar 2-alkyl-4-chlorophenols, several promising routes can be envisioned.

A primary avenue for investigation is the direct alkylation of p-chlorophenol. The Friedel-Crafts alkylation reaction is a well-established method for introducing alkyl groups onto aromatic rings. mt.comnih.govorganic-chemistry.org Future studies could optimize the alkylation of p-chlorophenol with 1-tetradecene (B72687) or 1-tetradecanol (B3432657) using a variety of Lewis acid catalysts. mt.comresearchgate.net Research could focus on comparing the efficacy of different catalysts, such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), or more environmentally friendly solid acid catalysts, to maximize the yield and regioselectivity for the desired 2-alkylated product. mt.comorganic-chemistry.org The use of milder reaction conditions and recyclable catalysts would align with the principles of green chemistry. nih.gov

Another promising approach involves the oxychlorination of 2-tetradecylphenol. This method would entail the synthesis of the alkylphenol precursor followed by selective chlorination. Research in this area could explore various chlorinating agents and catalysts to achieve high selectivity for the para-position relative to the hydroxyl group. researchgate.netrsc.org For instance, methods using hydrogen chloride and an oxidant like hydrogen peroxide, catalyzed by metal salts, could offer a greener alternative to traditional chlorination with elemental chlorine. rsc.orgacs.org

The development of sustainable production methods will be crucial. This includes exploring the use of bio-based starting materials for the tetradecyl chain and employing catalytic systems that minimize waste and energy consumption. Future research may also investigate enzymatic or chemo-enzymatic routes, which could offer high selectivity under mild conditions.

| Potential Synthetic Route | Reactants | Potential Catalysts | Key Research Focus |

| Friedel-Crafts Alkylation | p-Chlorophenol, 1-Tetradecene/1-Tetradecanol | AlCl₃, FeCl₃, Solid Acids | Catalyst efficiency, regioselectivity, green reaction conditions |

| Oxychlorination | 2-Tetradecylphenol, HCl/H₂O₂ | Manganous(II) sulfate, Copper(II) chloride | Selectivity of chlorination, optimization of oxidant use |

Exploration of Undiscovered Biological Activities and Target Mechanisms

The structural characteristics of this compound suggest a high potential for a range of biological activities, an area ripe for future exploration. The long alkyl chain imparts significant lipophilicity, which could enable the molecule to interact with and disrupt cellular membranes.

A significant research focus should be on its potential antimicrobial properties. Phenolic compounds, including those with long alkyl chains, are known to exhibit antibacterial and antifungal activity. tandfonline.comnih.govoup.comnih.govresearchgate.net The proposed mechanism often involves perturbation of the microbial cell membrane, leading to increased permeability, leakage of intracellular components, and disruption of cellular functions like ATP synthesis. nih.gov Future studies should screen this compound against a broad spectrum of pathogenic bacteria and fungi, including antibiotic-resistant strains. Structure-activity relationship studies, by varying the length of the alkyl chain and the position of the chloro substituent, could elucidate the key molecular features for antimicrobial potency. tandfonline.com

Furthermore, the interaction of long-chain alkylphenols with cellular membranes suggests other potential biological activities. nih.gov Research could investigate the effects of this compound on membrane proteins, such as ion channels and enzymes, which could lead to the discovery of novel therapeutic applications. nih.gov For instance, some alkylphenols have been shown to inhibit membrane-bound ATPases. nih.gov The potential for this compound to act as an antifouling agent, by preventing the attachment of marine organisms, is another area of interest, given the known antifouling properties of some parasubstituted alkylphenols. tandfonline.com

| Potential Biological Activity | Proposed Target Mechanism | Future Research Direction |

| Antimicrobial (Antibacterial, Antifungal) | Disruption of microbial cell membrane integrity, inhibition of membrane-bound enzymes. nih.gov | Screening against pathogenic microbes, structure-activity relationship studies. |

| Enzyme Inhibition | Interaction with and inhibition of integral membrane proteins like Ca²⁺-ATPase. nih.gov | Investigating effects on various membrane-bound enzymes. |

| Antifouling | Perturbation of the membrane structure and/or function of fouling organisms. tandfonline.com | Testing against common marine fouling organisms. |

Innovative Environmental Remediation Strategies

The presence of a chlorinated aromatic ring and a long alkyl chain in this compound raises questions about its environmental fate and persistence. researchgate.netcdc.govresearchgate.netnih.govnih.gov Chlorinated phenols can be ubiquitous environmental contaminants, and their persistence often increases with the degree of chlorination. cdc.govresearchgate.net Therefore, future research into innovative environmental remediation strategies is essential.

A key area of investigation will be the biodegradation of this compound. Studies on other alkylphenols and chlorinated phenols have shown that biodegradation is possible, although it can be slow and dependent on environmental conditions. nih.govoup.comresearchgate.netnih.gov Research should focus on identifying and isolating microorganisms, such as bacteria and fungi, capable of degrading this compound. researchgate.netnih.gov For instance, soil ascomycetes have shown potential for the biodegradation of long-chain alkylphenols. nih.gov Understanding the metabolic pathways involved in the degradation of both the alkyl chain and the aromatic ring will be crucial for developing effective bioremediation strategies.

Advanced oxidation processes (AOPs) represent another promising avenue for the remediation of water and soil contaminated with chlorinated phenols. Future research could explore the efficacy of AOPs such as ozonation, Fenton and photo-Fenton reactions, and photocatalysis in degrading this compound. These processes generate highly reactive hydroxyl radicals that can break down persistent organic pollutants into less harmful substances. researchgate.net

| Remediation Strategy | Underlying Principle | Future Research Focus |

| Bioremediation | Utilization of microorganisms (bacteria, fungi) to metabolize the compound. nih.gov | Isolation and characterization of degrading microbial strains, elucidation of metabolic pathways. |

| Advanced Oxidation Processes | Generation of highly reactive radicals to chemically degrade the compound. researchgate.net | Optimization of AOP conditions (e.g., pH, catalyst concentration) for efficient degradation. |

| Phytoremediation | Use of plants to absorb and break down the contaminant from soil and water. | Screening of plant species for uptake and metabolism of this compound. |

Advanced Analytical Methodologies for Trace Detection and Characterization

To support research into its synthesis, biological activity, and environmental fate, the development of advanced analytical methodologies for the trace detection and characterization of this compound will be paramount.

Chromatographic techniques will likely form the cornerstone of these analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are well-suited for the separation and quantification of alkylphenols and chlorinated phenols. jcsp.org.pktandfonline.comnih.govoup.comthermofisher.com Future research should focus on developing robust methods using these techniques, likely coupled with mass spectrometry (MS) for sensitive and selective detection. nemi.govthermofisher.comusgs.gov For instance, GC-MS/MS would provide high selectivity and low detection limits, which is crucial for analyzing complex environmental and biological samples. thermofisher.com HPLC coupled with tandem mass spectrometry (LC-MS/MS) would also be a powerful tool, particularly for analyzing water samples, and derivatization techniques could be employed to enhance sensitivity. usgs.govnih.gov

Solid-phase extraction (SPE) will be a critical component for the pre-concentration and clean-up of samples prior to chromatographic analysis. researchgate.net Method development in this area will aim to optimize the sorbent material and elution conditions to achieve high recovery rates of this compound from various matrices such as water, soil, and biological tissues.

| Analytical Technique | Principle of Detection | Future Development Focus |

| Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Separation based on volatility and polarity, followed by mass-to-charge ratio detection. thermofisher.com | Optimization of injection parameters, development of sensitive selected reaction monitoring (SRM) methods. |

| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Separation based on polarity, followed by mass-to-charge ratio detection. usgs.govnih.gov | Development of efficient pre-column derivatization methods to improve ionization and sensitivity. |

| Solid-Phase Extraction (SPE) | Pre-concentration and purification of the analyte from a sample matrix. researchgate.net | Screening and selection of optimal SPE cartridges and elution solvents for high analyte recovery. |

Q & A

Q. What are the key physicochemical properties of 4-Chloro-2-tetradecylphenol, and how are they determined experimentally?

- Methodological Answer : Key properties include logP (octanol-water partition coefficient) , solubility , melting point , and stability under varying pH . For logP, reversed-phase HPLC with a C18 column can be used, calibrated against standards with known logP values . Solubility is determined via shake-flask experiments in solvents like water, ethanol, and hexane, followed by UV-Vis or GC-MS quantification . Thermal stability and melting points are assessed using differential scanning calorimetry (DSC) .

- Example Data Table:

| Property | Method | Reference Compound |

|---|---|---|

| logP | HPLC | 4-Chloro-2-methylphenol |

| Melting Point | DSC | 2,4,6-Trichlorophenol |

Q. What synthetic routes are available for this compound, and how do reaction conditions affect yield?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation of 4-chlorophenol with tetradecyl chloride in the presence of Lewis acids (e.g., AlCl₃) . Alternative routes include Ullmann coupling using a tetradecyl halide and a copper catalyst. Reaction conditions (temperature, solvent polarity, catalyst loading) critically impact yield:

- Higher temperatures (80–100°C) favor alkylation but may increase side reactions (e.g., oligomerization).

- Polar aprotic solvents (e.g., DMF) improve electrophilic substitution efficiency .

- Typical yields range from 40–65%, with purity confirmed via NMR and HPLC .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) confirms substitution patterns, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., phenolic -OH at ~3200 cm⁻¹). Mass Spectrometry (MS) with ESI or EI ionization verifies molecular weight. For crystalline derivatives, X-ray diffraction resolves stereochemistry .

Advanced Research Questions

Q. What computational methods predict the environmental fate and toxicity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and degradation pathways . Tools like the EPA’s EPI Suite™ estimate biodegradation potential and bioaccumulation factors using fragment-based methods . Toxicity is modeled via QSAR (Quantitative Structure-Activity Relationship) against databases like TOXNET .

Q. How do steric effects from the tetradecyl chain influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The long alkyl chain introduces steric hindrance , slowing reactions at the phenolic -OH group. Kinetic studies (e.g., monitoring reaction rates with varying alkyl chain lengths) show reduced nucleophilic attack efficiency by ~30% compared to shorter-chain analogs. Computational modeling (DFT) visualizes electron density redistribution around the chloro-substituted aromatic ring .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies often arise from polymorphism or solvent impurities. Use controlled crystallization (e.g., slow evaporation vs. rapid cooling) to isolate stable polymorphs. Validate solubility via dynamic light scattering (DLS) to detect aggregates. Cross-reference with CRC Handbook protocols for consistency .

Q. How can this compound be functionalized for applications in supramolecular chemistry?

- Methodological Answer : The phenolic -OH group can be derivatized via Mitsunobu reactions (e.g., coupling with phosphonium salts to form phenolate complexes) . The tetradecyl chain facilitates self-assembly in lipid bilayers or micelles, characterized by small-angle X-ray scattering (SAXS) .

Data Contradiction Analysis

- Example : Conflicting logP values may stem from pH-dependent ionization . Address this by measuring logP at multiple pH levels (2–10) and using potentiometric titration to determine pKa .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.